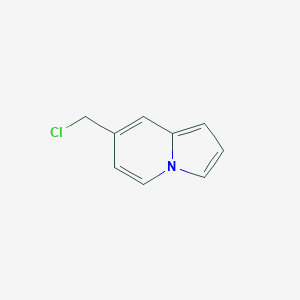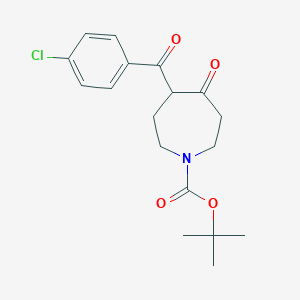
1-Boc-5-(4-chlorobenzoyl)azepan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-5-(4-chlorobenzoyl)azepan-4-one is a chemical compound with the molecular formula C18H22ClNO4 It is a derivative of azepanone, featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorobenzoyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the azepanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Addition of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced through an acylation reaction. This involves reacting the Boc-protected azepanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Boc-5-(4-chlorobenzoyl)azepan-4-one undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Hydrolysis: Yields the free amine derivative.
Reduction: Produces the corresponding alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Boc-5-(4-chlorobenzoyl)azepan-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: It is explored for its potential in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.
類似化合物との比較
1-Boc-5-benzoylazepan-4-one: Similar structure but lacks the chlorine atom in the benzoyl group.
1-Boc-5-(4-methylbenzoyl)azepan-4-one: Features a methyl group instead of a chlorine atom in the benzoyl moiety.
Uniqueness: 1-Boc-5-(4-chlorobenzoyl)azepan-4-one is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
特性
分子式 |
C18H22ClNO4 |
|---|---|
分子量 |
351.8 g/mol |
IUPAC名 |
tert-butyl 4-(4-chlorobenzoyl)-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C18H22ClNO4/c1-18(2,3)24-17(23)20-10-8-14(15(21)9-11-20)16(22)12-4-6-13(19)7-5-12/h4-7,14H,8-11H2,1-3H3 |
InChIキー |
MUHSQRXBQWYUFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


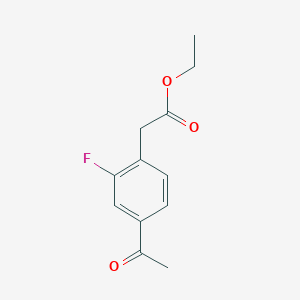
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
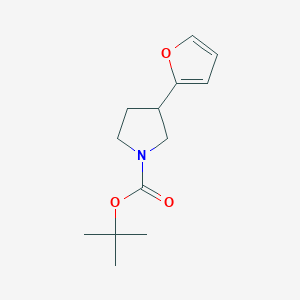
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
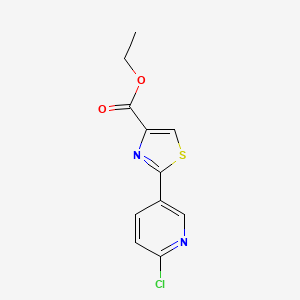
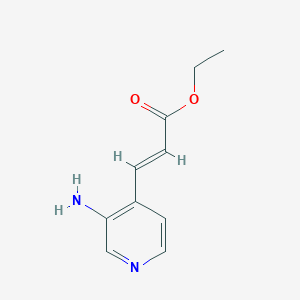
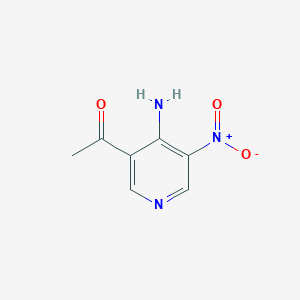
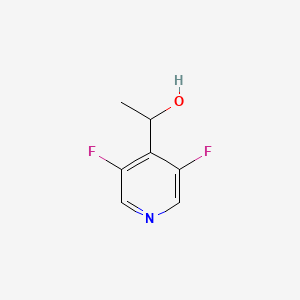
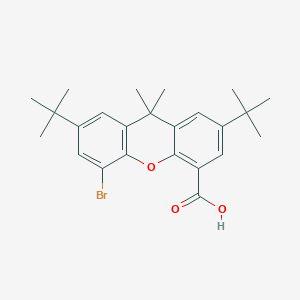
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
